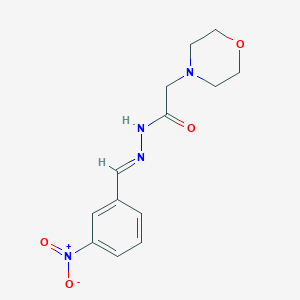![molecular formula C15H18N2O3S2 B5559512 4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)
4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of similar compounds involves nucleophilic substitution reactions and the employment of sulfonamide moieties, which are crucial for imparting specific biological activities and chemical properties. For instance, the synthesis of sulfonamide derivatives has been reported, showing the importance of the sulfonamide group in these compounds (Ghorab et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including those similar to 4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide, has been elucidated using techniques like X-ray crystallography. These studies highlight the configuration and conformation of the molecules, revealing the arrangement of sulfonamide groups and other substituents which significantly influence their chemical behavior and potential applications (Erturk et al., 2016).
Chemical Reactions and Properties
Research into the chemical reactions of sulfonamide compounds demonstrates their versatility in forming various heterocyclic structures and engaging in reactions leading to novel compounds with potential biological activities. Studies have shown that these compounds can undergo reactions to form thiadiazoles, oxathiazoles, and acrylamidines, showcasing the diversity of chemical transformations possible with sulfonamide derivatives (Tornus et al., 1996).
Applications De Recherche Scientifique
Fluorescent Molecular Probes
One notable application of related compounds involves the development of fluorescent molecular probes. For instance, derivatives embodying dimethylamino and sulfonyl groups have been synthesized, showcasing strong solvent-dependent fluorescence. Such properties are crucial for creating ultrasensitive probes for biological research, enabling the study of complex biological events and processes due to their strong fluorescence-environment dependence, long emission wavelengths, and high quantum yields (Diwu et al., 1997).
Analytical Chemistry Applications
In analytical chemistry, derivatives like 4'-Dimethylaminoazobenzene-4-sulfonyl chloride have been utilized for detecting amino acids at picomolar levels. This has facilitated advancements in single-column reverse-phase high-performance liquid chromatography, enabling the resolution and analysis of modified amino acids, which is vital for understanding the composition of proteins and peptides (Malencik et al., 1990).
Medicinal Chemistry and Drug Design
The exploration of sulfonamide derivatives, including compounds exhibiting tautomeric behavior, has provided valuable insights into their pharmaceutical and biological activities. Such studies are foundational for drug design, especially in bioorganics and medicinal chemistry, where molecular conformation significantly impacts therapeutic efficacy (Erturk et al., 2016).
Antimicrobial Studies
Research into novel sulfonamide derivatives has shown promising antimicrobial activities. For example, certain compounds have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi, offering potential new avenues for antibiotic development (Ghorab et al., 2017).
Material Science
In material science, compounds with sulfonamide groups have been utilized in the synthesis of new polymers, such as aromatic polyamides based on ether-sulfone-dicarboxylic acids. These polymers exhibit desirable properties like high thermal stability and solubility in polar solvents, making them suitable for various industrial applications (Hsiao & Huang, 1997).
Orientations Futures
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-phenylethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-17(2)22(19,20)13-10-14(21-11-13)15(18)16-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSHASXQYSRBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(2-phenylethyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)
![2,5-bis[3-(dimethylamino)-2-ethoxy-2-propen-1-ylidene]cyclopentanone](/img/structure/B5559439.png)
![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)
![6-(4-hydroxybenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5559452.png)

![N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)
![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)
![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5559502.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)
![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)